

(S)-Boc-3-Amino-3-phenylpropan-1-ol chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Boc-3-Amino-3-phenylpropan-1-ol

Cat. No.: B1336770

[Get Quote](#)

An In-depth Technical Guide on (S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, a chiral building block essential in pharmaceutical and fine chemical synthesis.

Core Chemical Properties

(S)-Boc-3-Amino-3-phenylpropan-1-ol, systematically named (S)-tert-butyl (3-hydroxy-1-phenylpropyl)carbamate, is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group offers stability and control during synthetic procedures, making it a valuable intermediate.^[1]

Physicochemical Data

The quantitative properties of the compound are summarized below. Data for the (R)-enantiomer is included for comparison, as many physical properties are identical between enantiomers.

Property	Value	Source
IUPAC Name	(S)-tert-Butyl (3-hydroxy-1-phenylpropyl)carbamate	N/A
Synonyms	(S)-Boc-3-amino-3-phenylpropan-1-ol	N/A
CAS Number	Not explicitly found for (S)-enantiomer. (R)-enantiomer is 158807-47-7.	[2]
Molecular Formula	C ₁₄ H ₂₁ NO ₃	[2]
Molecular Weight	251.32 g/mol	[2]
Appearance	White or Colorless to Light yellow powder, lump, or clear liquid (for the unprotected amine)	
Melting Point	94-96 °C (for the related compound (S)-2-(Boc-amino)-3-phenyl-1-propanol)	[3]
Boiling Point	404.6°C at 760 mmHg (for (R)-enantiomer)	[2]
Density	1.1 ± 0.1 g/cm ³ (for (R)-enantiomer)	[2]
Refractive Index	1.520 (for (R)-enantiomer)	[2]
Optical Activity	[α]20/D: -21.0 to -25.0 deg (c=1, CHCl ₃) (for the unprotected amine)	

Spectroscopic Data

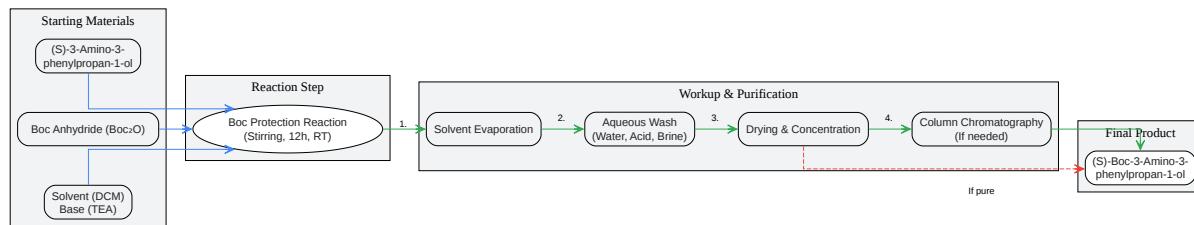
While specific spectra for **(S)-Boc-3-Amino-3-phenylpropan-1-ol** are not readily available in the search results, characteristic spectral features can be inferred from related compounds.

- ^1H NMR: Expected signals would include aromatic protons from the phenyl group, a multiplet for the benzylic proton, signals for the methylene groups, and a characteristic singlet for the nine protons of the Boc group's tert-butyl moiety.[4]
- ^{13}C NMR: Aromatic carbons, aliphatic carbons of the propanol chain, and signals corresponding to the carbonyl and quaternary carbon of the Boc group are expected.
- FT-IR: Key absorption peaks would include those for the O-H stretch of the alcohol, N-H stretch of the carbamate, a strong C=O stretch for the carbamate carbonyl (around 1690 cm^{-1}), and C-H stretches for aromatic and aliphatic groups. The presence of the Boc group is specifically indicated by peaks around 1527 cm^{-1} (CO-NH) and 1689 cm^{-1} (C=O).[5]

Experimental Protocols

Synthesis of (S)-Boc-3-Amino-3-phenylpropan-1-ol

The synthesis involves the protection of the amine group of (S)-3-Amino-3-phenylpropan-1-ol using di-tert-butyl dicarbonate (Boc₂O). The following is a general protocol adapted from similar Boc-protection procedures.[4]

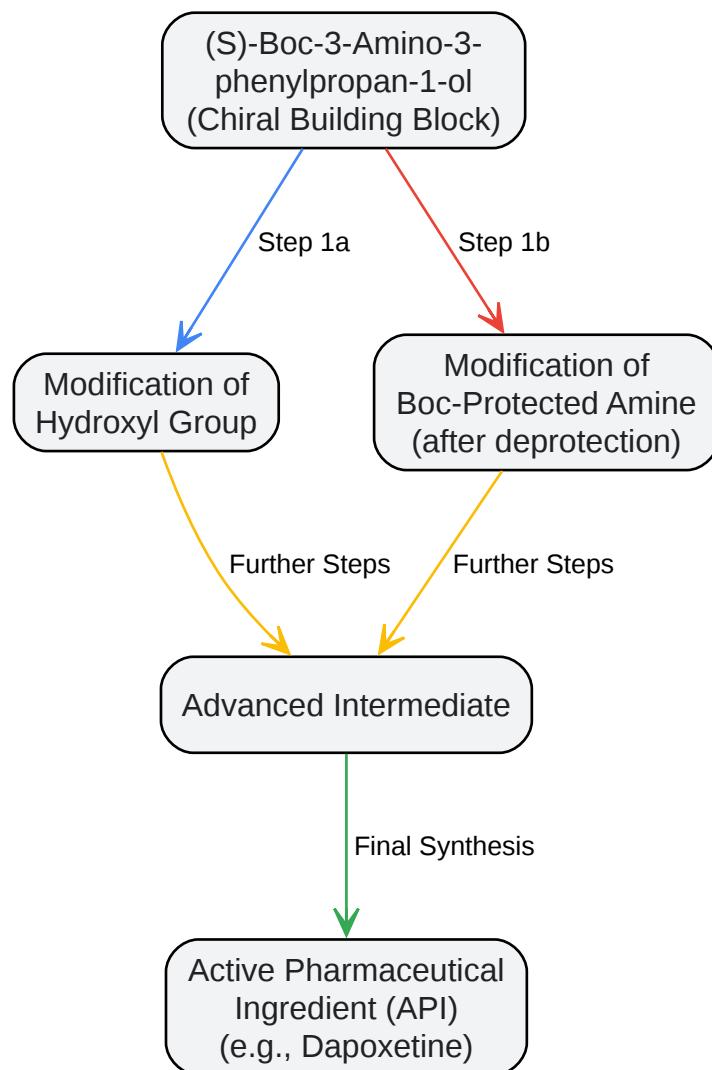

Materials:

- (S)-3-Amino-3-phenylpropan-1-ol (1 equivalent)
- Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
- Triethylamine (TEA) (2 equivalents)
- Dichloromethane (DCM) as solvent
- Deionized water
- Brine solution
- 0.1 M H₂SO₄

Procedure:

- Dissolve (S)-3-Amino-3-phenylpropan-1-ol in dichloromethane in a round-bottom flask.

- Add triethylamine to the solution.
- Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.
- Stir the reaction mixture at room temperature for 12 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, evaporate the solvent under vacuum using a rotary evaporator.
- Dilute the residue with dichloromethane and wash successively with water, 0.1 M H₂SO₄, and brine solution.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.
- Purify the product using silica gel column chromatography if necessary.


[Click to download full resolution via product page](#)

Synthesis workflow for **(S)-Boc-3-Amino-3-phenylpropan-1-ol**.

Applications in Drug Development

(S)-Boc-3-Amino-3-phenylpropan-1-ol is a crucial chiral building block in the synthesis of complex pharmaceutical compounds. Its stereochemistry is vital, as the biological activity and safety of a drug are often dependent on its specific enantiomeric form.[\[1\]](#)

- Chiral Intermediate: The compound serves as a versatile starting material for creating novel molecules that can interact with biological targets in a highly specific manner.[\[6\]](#)
- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various pharmaceutical agents, including dapoxetine.[\[6\]](#) The amine and hydroxyl groups provide two reactive sites for further chemical modifications, enabling its incorporation into larger, more complex drug candidates.
- Peptide Synthesis: While the related compound, Boc-L-phenylalaninol, is directly used in peptide synthesis, **(S)-Boc-3-Amino-3-phenylpropan-1-ol** can be used to synthesize non-natural amino acids or peptide mimics that are important for developing new therapeutic peptides.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Logical pathway for use in pharmaceutical synthesis.

Safety and Handling

- **Handling:** Handle in a well-ventilated area. It is recommended to wear suitable protective clothing, including gloves and eye/face protection, to avoid contact with skin and eyes.[2][7] Avoid the formation of dust and aerosols.[2]
- **Storage:** Store the container tightly closed in a dry, cool, and well-ventilated place.[2]
- **Hazards:** While specific GHS data for the title compound is not listed, the unprotected parent compound (3-amino-1-phenylpropan-1-ol) is classified as harmful if swallowed, causing skin

and serious eye irritation, and may cause respiratory irritation.[\[8\]](#) Similar precautions should be taken.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. echemi.com [echemi.com]
- 3. (S)-2-(Boc-氨基)-3-苯基-1-丙醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbino.com [nbino.com]
- 7. (S)-3-Amino-3-phenylpropan-1-ol, 95%, 98% ee, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. 3-Amino-1-phenylpropan-1-ol | C9H13NO | CID 121548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-Boc-3-Amino-3-phenylpropan-1-ol chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1336770#s-boc-3-amino-3-phenylpropan-1-ol-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com